卡烯酮

概述

描述

卡尼瑞酮是一种螺内酯类甾体抗醛固酮药物,与螺内酯相关。 它在欧洲用作利尿剂,包括意大利和比利时 . 卡尼瑞酮也是螺内酯的重要活性代谢物,有助于其治疗效果 .

科学研究应用

作用机制

卡尼瑞酮通过阻断醛固酮在盐皮质激素受体上的作用来发挥抗醛固酮作用。 这导致钠和水的排泄增加,同时保留钾 . 卡尼瑞酮是螺内酯的活性代谢物,被认为对其作用部分负责 .

生化分析

Biochemical Properties

Canrenone acts as a specific antagonist of aldosterone . It exerts its effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This binding inhibits the aldosterone-induced sodium retention leading to an increase in sodium and subsequently water excretion, and potassium retention .

Cellular Effects

Canrenone has been found to be effective in the treatment of hirsutism in women . In people with chronic heart failure, treatment with Canrenone has shown a mortality benefit compared to placebo . It has been found to have approximately 10 to 25% of the potassium-sparing diuretic effect of spironolactone .

Molecular Mechanism

Canrenone and its active metabolites act as specific antagonists of aldosterone, and exert their effects by binding competitively to the mineralocorticoid receptor located in the kidneys, heart, and blood vessels . This prevents remodeling, decreases inflammation, and improves proteinuria .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Canrenone are based on its metabolites, as the parent compound is rapidly metabolized . After multiple oral doses of 2 mg Canrenone per kg for 5 consecutive days, steady-state conditions are reached by day 3 and only a slight accumulation of Canrenone is observed .

Dosage Effects in Animal Models

In a study involving dogs, equinatriuretic doses of Canrenone showed more potent anti-inflammatory and anti-fibrotic effects on the kidney in rodent models . There were no adverse clinical or biochemical effects seen at any Canrenone dosage during treatment .

Metabolic Pathways

Canrenone is rapidly and completely metabolized by the liver into its active metabolites, canrenone, 7α-thiomethyl-spironolactone, and 6β-hydroxy-7α-thiomethyl-spironolactone, which are the primary metabolites in the dog .

Transport and Distribution

Canrenone is mainly excreted via its metabolites. Plasma clearance of Canrenone is 3 L/h/kg for Canrenone, in dogs . After oral administration of radiolabelled Canrenone to the dog, 66% of the dose is recovered in feces and 12% in the urine .

Subcellular Localization

Given its mechanism of action, it is likely that Canrenone and its metabolites primarily localize to the cytoplasm where they can interact with mineralocorticoid receptors .

准备方法

化学反应分析

卡尼瑞酮会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括四氯对苯醌等氧化剂和吡啶氢溴酸盐等催化剂 . 这些反应产生的主要产物包括 17β-羟基-3,5-二烯-3-乙氧基-17α-孕烯-21-羧酸-γ-内酯 .

相似化合物的比较

卡尼瑞酮与其他盐皮质激素受体拮抗剂相似,例如螺内酯和依普利酮。 据报道,卡尼瑞酮作为抗醛固酮的效力比螺内酯更强,但作为抗雄激素的效力则明显更弱 . 另一方面,依普利酮对盐皮质激素受体具有高度选择性,很少引起内分泌副作用 . 其他类似化合物包括氨氯吡啶和曲安奈德,它们也用作利尿剂 .

属性

CAS 编号 |

976-71-6 |

|---|---|

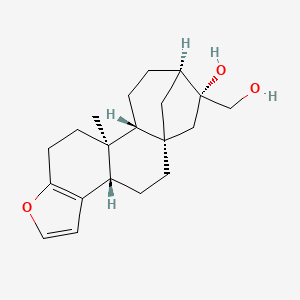

分子式 |

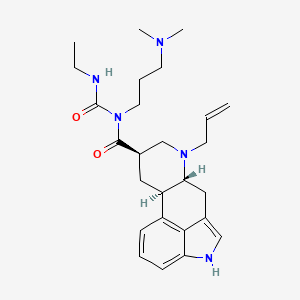

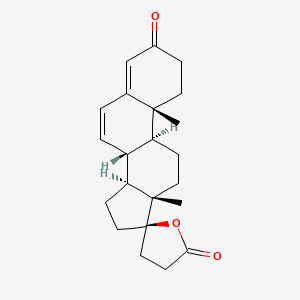

C22H28O3 |

分子量 |

340.5 g/mol |

IUPAC 名称 |

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1 |

InChI 键 |

UJVLDDZCTMKXJK-GMTJQTPWSA-N |

SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

手性 SMILES |

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C |

规范 SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

外观 |

Solid powder |

熔点 |

150 °C |

Key on ui other cas no. |

976-71-6 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aldadiene; BRN 0046602; BRN-0046602; BRN0046602; Luvion; NSC 261713; NSC-261713; NSC 261713Phanurane |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)